![molecular formula C12H11NO4S B8265678 Methyl 1-(benzenesulfonyl)pyrrole-3-carboxylate](/img/structure/B8265678.png)
Methyl 1-(benzenesulfonyl)pyrrole-3-carboxylate
Overview
Description
Methyl 1-(benzenesulfonyl)pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C12H11NO4S and its molecular weight is 265.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
Methyl 1-(benzenesulfonyl)pyrrole-3-carboxylate has been studied for its role in various chemical reactions and syntheses. For instance, it was used in the N-substitution of pyrrole using basic ionic liquids, where it acted as a reactant in the production of N-substituted pyrroles with high yields (Le, Zhong, Xie, & Xu, 2009). Additionally, its interaction with a series of aroyl chlorides under aluminum chloride catalysis was studied, contributing to the synthesis of 3-aroylpyrroles (Nicolaou & Demopoulos, 1998).
Oxidative Cyclization
In another context, derivatives of methyl 1-(benzenesulfonyl)pyrrole-3-carboxylate, such as ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate, were involved in oxidative cyclization processes. These processes resulted in the creation of benzocarbazoloquinones, a class of compounds with potential applications in various fields (Rajeswaran & Srinivasan, 1994).
Polymer Chemistry
The compound also finds relevance in polymer chemistry. Substituted pyrroles including 1-(hydroxyalkyl)pyrroles and 1-H-1-pyrrolylmethyl 4-methyl-1-benzenesulfonate were synthesized and polymerized, with some derivatives displaying solubility in specific solvents. This highlights its potential utility in the field of conductive polymers (Kiskan, Akar, Kızılcan, & Ustamehmetoğlu, 2005).
Green Chemistry Applications
Methyl 1-(benzenesulfonyl)pyrrole-3-carboxylate also plays a role in green chemistry, as seen in the palladium-catalyzed regioselective direct arylation of heteroarenes. It was used in a reaction that employed more environmentally friendly solvents like diethyl carbonate, showcasing its adaptability to sustainable chemical processes (Hfaiedh, Yuan, Ben Ammar, Ben Hassine, Soulé, & Doucet, 2015).
properties
IUPAC Name |
methyl 1-(benzenesulfonyl)pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-17-12(14)10-7-8-13(9-10)18(15,16)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMZJYTUKUEBFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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